Melting Point Stability vs. Parent Scaffold
The melting point of 3‑bromo‑4‑chlorothieno[3,2‑c]pyridine is reported as 153–159 °C [REFS‑1] or 161–163 °C [REFS‑2], whereas the unsubstituted thieno[3,2‑c]pyridine melts at 47–49 °C [REFS‑3]. The 4‑bromo analog (4‑bromothieno[3,2‑c]pyridine, CAS 161823‑02‑5) melts at 92–96 °C [REFS‑4]. The addition of two heavy halogen atoms (Br and Cl) significantly increases the molecular weight and intermolecular interactions (e.g., halogen bonding), resulting in a melting point elevation of >100 °C relative to the parent scaffold. This difference has practical consequences for solid‑state storage, purification (e.g., recrystallization solvent selection), and weighing accuracy under ambient conditions.
| Evidence Dimension | Melting point (thermal stability) |
|---|---|
| Target Compound Data | 153–159 °C (or 161–163 °C) |
| Comparator Or Baseline | Thieno[3,2-c]pyridine: 47–49 °C; 4-Bromothieno[3,2-c]pyridine: 92–96 °C |
| Quantified Difference | Δ > +100 °C vs. parent; Δ > +60 °C vs. 4-bromo analog |
| Conditions | Solid state, atmospheric pressure; values from vendor QC data and literature |
Why This Matters
Higher melting point ensures robust physical stability during shipping and long-term storage, reducing the risk of degradation or handling losses in procurement and laboratory workflows.
